1,3-Di-tert-butyl-5-chloro-2-methoxybenzene
Description
Properties
CAS No. |
14804-28-5 |
|---|---|
Molecular Formula |
C15H23ClO |
Molecular Weight |
254.79 g/mol |
IUPAC Name |
1,3-ditert-butyl-5-chloro-2-methoxybenzene |
InChI |
InChI=1S/C15H23ClO/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9H,1-7H3 |
InChI Key |
PPOGRMLRWWWRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 1,3-Di-tert-butyl-2-methoxybenzene
The precursor 1,3-di-tert-butyl-2-methoxybenzene can be prepared by methylation of 1,3-di-tert-butyl-2-hydroxybenzene (a phenol derivative) using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Typical methylation procedure:
This method uses potassium carbonate as a base in acetone solvent, with dimethyl sulfate as the methylating agent. The reaction is carried out under reflux for about 13 hours, followed by aqueous workup and purification.
Alternatively, sodium hydride in tetrahydrofuran can be used as base with dimethyl sulfate at elevated temperatures (around 75 °C) for methylation, giving yields around 89%.
Chlorination at the 5-Position
Selective chlorination of the methoxy-substituted aromatic ring at the 5-position (meta to the methoxy group and ortho to tert-butyl groups) can be achieved by controlled electrophilic aromatic substitution using chlorine sources such as chlorine gas, N-chlorosuccinimide, or sulfuryl chloride under mild conditions.
While direct literature on 1,3-di-tert-butyl-5-chloro-2-methoxybenzene chlorination is limited, analogous halogenation of 1,3-di-tert-butyl-2-methoxybenzene derivatives suggests:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Electrophilic chlorination | N-Chlorosuccinimide or Cl2 gas, solvent (e.g., dichloromethane), 0–25 °C | Variable, typically 70–90% | Regioselective chlorination favored by directing effects of methoxy and tert-butyl groups; reaction monitored by TLC or GC-MS |
The bulky tert-butyl groups direct substitution to the less hindered 5-position. Reaction temperature and stoichiometry are critical to avoid over-chlorination.
Alternative Synthetic Routes
Another approach involves starting from 4-bromo-2,6-di-tert-butylphenol, methylating the phenol to the methoxy derivative, then substituting the bromine with chlorine via halogen exchange or Sandmeyer-type reactions. However, this route is less direct and may require additional steps.
Representative Experimental Data
These data demonstrate high yields and purity for methylation and halogenation steps in related compounds, supporting the feasibility of the preparation of the target compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-donating methoxy group, the compound is highly reactive towards electrophilic substitution reactions.
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like sulfuric acid, nitric acid, and halogens are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Nucleophilic Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are used under basic conditions.
Major Products
Electrophilic Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include reduced hydrocarbons.
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.
Scientific Research Applications
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The methoxy group activates the benzene ring towards electrophilic attack, facilitating the formation of new bonds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its electronic structure and reactivity.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new functional groups.
Comparison with Similar Compounds
Key Comparisons:
Steric and Electronic Effects :
- The tert-butyl groups in the target compound induce greater steric hindrance compared to methyl or methoxymethyl groups in analogous structures (e.g., ), reducing rotational freedom and enhancing thermal stability.
- The chlorine atom’s electron-withdrawing nature contrasts with the methoxy group’s electron-donating properties, creating regioselective sites for electrophilic substitution.
Reactivity: Unlike boronic acid derivatives (), the target compound’s chlorine substituent enables nucleophilic aromatic substitution, while its methoxy group directs electrophiles to the para position. The absence of a hydroxy group (cf.
Crystallographic Behavior :
- Bulky tert-butyl groups complicate crystal packing, necessitating advanced refinement tools like SHELXL for accurate structural resolution . In contrast, smaller substituents (e.g., methyl in ) facilitate tighter molecular packing.
Applications :
- The boronic acid derivative () is tailored for cross-coupling reactions, whereas the target compound’s stability and lipophilicity suggest utility in hydrophobic matrices or drug delivery systems.
Research Findings and Implications
- Synthetic Challenges : Introducing tert-butyl groups via Friedel-Crafts alkylation may compete with chlorination/methoxylation steps, requiring precise reaction control to avoid byproducts.
- Biological Relevance : While highlights bioactivity in sulfonyl chloride derivatives, the target compound’s chlorine and methoxy groups could similarly modulate enzyme interactions, though its bulkiness may limit membrane permeability.
- Material Science: The steric bulk of tert-butyl groups could enhance thermal stability in polymer matrices, a property less pronounced in methyl- or boronic acid-substituted analogs.
Biological Activity
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene is an organic compound notable for its unique structure, which includes two tert-butyl groups, a chlorine atom, and a methoxy group attached to a benzene ring. This configuration contributes to its potential biological activities, particularly in anti-inflammatory and antioxidant properties.
- Molecular Formula : C15H20ClO
- Molecular Weight : Approximately 254.80 g/mol
The presence of bulky tert-butyl groups may influence the compound's interaction with biological targets such as enzymes and receptors, potentially leading to therapeutic applications.
Anti-inflammatory and Antioxidant Properties
Research indicates that 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene exhibits significant anti-inflammatory and antioxidant activities. The bulky tert-butyl groups may enhance its ability to interact with biological molecules, influencing its binding affinities and specificities. The methoxy group is thought to facilitate hydrogen bonding, further enhancing interactions with various biomolecules.
Case Studies
- Study on Structural Analogues :
- Mechanism of Action :
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of compounds related to 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,3-Di-tert-butyl-2-methoxybenzene | Two tert-butyl groups, one methoxy group | Lacks chlorine; used as a precursor in organic synthesis. |
| 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene | Two tert-butyl groups, one bromine atom | Bromine introduces different reactivity compared to chlorine. |
| 4-Chloro-1,3-di-tert-butylbenzene | Two tert-butyl groups, one chlorine atom | Chlorine at a different position alters reactivity patterns. |
This comparison highlights how the unique combination of functional groups in 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene distinguishes it from similar compounds.
Future Research Directions
Further research is warranted to elucidate the complete mechanism of action of 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene. Key areas for future investigation include:
- In Vivo Studies : Conducting animal model studies to assess the compound's therapeutic potential.
- Molecular Docking Simulations : To predict interactions with specific biological targets.
- Long-term Toxicity Assessments : Evaluating safety profiles for potential therapeutic applications.
Q & A
Q. Table 1: Key Reagents for Synthesis
| Step | Reagent/Condition | Purpose |
|---|---|---|
| tert-Butylation | tert-Butyl chloride, AlCl₃ | Introduce tert-butyl groups |
| Chlorination | Cl₂, FeCl₃ (catalyst) | Electrophilic substitution at C5 |
| Methoxylation | NaOMe, DMF | O-Methylation at C2 |
Basic: What analytical methods are recommended for characterizing this compound?
Methodological Answer:
Combine chromatographic and spectroscopic techniques:
- GC-MS : Derivatize using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) to enhance volatility. Detection limits can be improved with isotope-labeled internal standards (e.g., deuterated analogs) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for quantification.
- NMR : Analyze substituent positions via ¹H/¹³C NMR, focusing on tert-butyl (δ ~1.3 ppm) and methoxy (δ ~3.8 ppm) signals.
Q. Table 2: Analytical Parameters
| Technique | Derivatization Agent | Column/Probe | Key Peaks/Signals |
|---|---|---|---|
| GC-MS | MtBSTFA | DB-5MS (30 m × 0.25 mm) | m/z = 284 (M⁺-tert-butyl) |
| HPLC | None | C18 (5 µm, 250 mm) | Retention time = 12.3 min |
Basic: How stable is this compound under varying experimental conditions?
Methodological Answer:
Stability depends on substituent effects:
- Thermal Stability : tert-Butyl groups enhance steric protection, reducing decomposition up to 150°C.
- Photostability : Chlorine and methoxy groups may increase susceptibility to UV degradation. Store in amber vials under inert gas (N₂/Ar) .
- Hydrolytic Stability : Methoxy groups are resistant to hydrolysis, but acidic conditions (pH < 2) may cleave tert-butyl ethers.
Advanced: How can computational tools predict reactivity or synthetic pathways?
Methodological Answer:
Use AI-driven platforms (e.g., Reaxys, Pistachio) for retrosynthetic analysis:
Q. Table 3: Computational Parameters
| Software/Tool | Application | Output Metrics |
|---|---|---|
| Reaxys | Route prediction | Reaction yield, feasibility |
| MOE (Molecular Operating Environment) | Transition state modeling | ΔG‡ (activation energy) |
Advanced: What strategies resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies often arise from impurity interference or assay variability. Mitigation strategies include:
- Isotope Dilution : Use deuterated internal standards (e.g., D₃/D₄ labels) to improve LC-MS/MS accuracy .
- Dose-Response Curves : Validate bioactivity (e.g., enzyme inhibition) across multiple concentrations (0.1–100 µM) .
- Structural Analog Comparison : Cross-reference with chloro/methoxy-substituted benzene derivatives (e.g., 5-chloro-1,3-dimethoxybenzene) to identify structure-activity trends .
Advanced: How does the chlorine substituent influence reaction mechanisms?
Methodological Answer:
The C5 chlorine atom directs electrophilic attacks and stabilizes intermediates:
- Electrophilic Substitution : Chlorine deactivates the ring but directs incoming electrophiles to para positions.
- Nucleophilic Aromatic Substitution : Requires electron-withdrawing groups (e.g., NO₂) adjacent to Cl for activation.
- Mechanistic Probes : Use ³⁶Cl isotopic labeling to track displacement pathways in SNAr reactions .
Advanced: How to address regioselectivity challenges in further functionalization?
Methodological Answer:
Leverage steric and electronic effects:
Q. Table 4: Regioselectivity in Halogenation
| Position | Reactivity (Relative Rate) | Governing Factor |
|---|---|---|
| C4 | High | Para to methoxy (C2) |
| C6 | Low | Steric hindrance (C1/C3) |
Advanced: How to validate purity when conflicting spectral data arise?
Methodological Answer:
Combine orthogonal techniques:
- 2D NMR (HSQC/HMBC) : Confirm connectivity between tert-butyl (¹H: δ 1.3; ¹³C: δ 29.5) and aromatic protons.
- High-Resolution MS : Match exact mass (<2 ppm error) with theoretical values (C₁₅H₂₃ClO₂: [M+H]⁺ = 283.1464).
- Elemental Analysis : Validate %C/%H/%Cl against calculated values (e.g., C: 63.70%; H: 8.20%; Cl: 12.53%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
